molecular formula C7H6ClNO B1611999 6-(Chloromethyl)picolinaldehyde CAS No. 140133-60-4

6-(Chloromethyl)picolinaldehyde

Cat. No. B1611999
M. Wt: 155.58 g/mol
InChI Key: NTSHGAIJIVCWSJ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H6ClNO . It is used in laboratory chemicals and in the manufacture of chemical compounds .


Synthesis Analysis

A new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . The co-catalytic system of 2-picolinaldehyde and chiral YbIII- , N N0-dioxides was identified to be efficient under mild conditions .


Chemical Reactions Analysis

In the Mannich/condensation reaction of glycine ester, 6-(Chloromethyl)picolinaldehyde enables enantiodivergent carbonyl catalysis . The reaction could be carried out in a three-component version involving glycine ester, aldehydes, and anilines with equally good results .

Scientific Research Applications

1. Synthesis and Functionalization of N-heterocycles

6-(Chloromethyl)picolinaldehyde plays a significant role in the synthesis of N-heterocycles. Zhang et al. (2021) developed a novel visible-light-enabled biomimetic aza-6π electrocyclization for efficient assembly of diverse pyridines. This method is environmental-friendly and supports the direct C-H functionalization of pyridines, enabling the construction of polysubstituted picolinaldehydes under metal- and oxidant-free conditions (Zhang et al., 2021).

2. Analytical Reagent Applications

The compound has been studied as an analytical reagent. Otomo and Kodama (1973) synthesized derivatives of picolinaldehyde for potential use as analytical reagents. These compounds can form colored chelates with divalent metal ions, making them useful in spectrophotometric analysis (Otomo & Kodama, 1973).

3. Spectrophotometric Determination of Metals

Ariza et al. (1976) described the use of picolinaldehyde 4-phenyl-3-thiosemicarbazone for the selective determination of cobalt in the presence of iron, indicating its utility in steel analysis and metal detection (Ariza, Pavón, & Pino, 1976).

4. Catalysis in Amino Acid Synthesis

Felten et al. (2010) identified metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. These catalysts are noted for their environmental benignity and high reaction rates, making them suitable for dynamic kinetic resolutions in amino acid synthesis (Felten, Zhu, & Aron, 2010).

Safety And Hazards

The safety data sheet for 6-(Chloromethyl)picolinaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-(chloromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSHGAIJIVCWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599756
Record name 6-(Chloromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)picolinaldehyde

CAS RN

140133-60-4
Record name 6-(Chloromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Maji, A Biswas, B Bera, TK Mondal - Analytical Methods, 2023 - pubs.rsc.org
In this work, a novel fluorescent ratiometric switch, 8-((6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl) methoxy)quinoline (BIPQ) has been introduced for sensing of organophosphorus (OP) …
Number of citations: 2 pubs.rsc.org

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